molecular formula C10H8O2 B086631 1,3-Naphthalenediol CAS No. 132-86-5

1,3-Naphthalenediol

Cat. No. B086631
CAS RN: 132-86-5
M. Wt: 160.17 g/mol
InChI Key: XOOMNEFVDUTJPP-UHFFFAOYSA-N
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Description

1,3-Naphthalenediol is a chemical compound studied for its potential in various scientific and industrial applications. Its structure is derived from naphthalene with two hydroxyl groups positioned at the 1 and 3 positions.

Synthesis Analysis

  • Synthesis of naphthalenediols, including this compound, can be achieved through one-pot oxidation reactions of diisopropylnaphthalenes, using air catalysis combined with N-hydroxyphthalimide and α,α′-azobisisobutyronitrile, followed by sulfuric acid treatment (Aoki, Sakaguchi, & Ishii, 2004).

Molecular Structure Analysis

  • The molecular structure of this compound is characterized by the presence of two hydroxyl groups attached to a naphthalene ring. This structure imparts unique chemical properties to the compound.

Chemical Reactions and Properties

  • Naphthalene and its derivatives, including this compound, undergo various chemical reactions, including ring-opening and formation of new carbon-carbon bonds (Wang, Atkinson, & Arey, 2007).

Scientific Research Applications

  • Competitive Inhibition of Phenolase : 2,3-Naphthalenediol has been identified as a competitive inhibitor of phenolases from various plant species. This property is important in understanding the enzymatic browning in plants and can be relevant in agricultural and food sciences (Mayer, Harel, & Shain, 1964).

  • Regioselective Monomethylation : Research indicates that naphthalene-1,3-diol can be selectively methylated to produce specific compounds. This has implications in organic synthesis and chemical engineering (Bell & McCaffery, 1993).

  • Corrosion Inhibition : 1,5-Naphthalenediol is shown to significantly decrease both general and pitting corrosion of aluminum in saline environments. This is particularly useful in material science and engineering applications (Sherif & Park, 2005).

  • Neuroprotective Antioxidants : Certain naphthalenediols, including 1,3-naphthalenediol, have been studied for their cytotoxicity and cytoprotective activity in rat cortical neurons. They show promise as neuroprotective antioxidants (Flueraru et al., 2006).

  • Naphthalene Metabolism Study : Naphthalene metabolism in animal models has been studied using liver slices, where naphthalene is oxidized to naphthalenediol. This research is significant in pharmacology and toxicology (Boyland & Wiltshire, 1953).

  • Excited State Acidity Study : The study of the first excited singlet state acid dissociation of this compound helps understand the photochemical behavior of bifunctional compounds, which is important in fields like photochemistry and molecular physics (Brinn, Heisel, & Miehé, 1993).

  • Hydrogen Bond Donating Ability : Investigation of the hydrogen bond donating ability of 1,8-naphthalenediol has implications in synthetic chemistry, particularly in hydrogen bonding catalysis (Türkmen, 2018).

  • Fluorescent Chemosensors : Naphthalenediols like 1,5-naphthalenediol have been used as potent chemosensors for selective sensing of metal ions in aqueous solutions, important in analytical chemistry and environmental monitoring (Kavitha & Stalin, 2015).

Safety and Hazards

1,3-Naphthalenediol is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled with protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 1,3-Naphthalenediol are not mentioned in the sources I have, it’s worth noting that its use in carbohydrate chromatography and in the analysis of biomass degradation products suggests potential applications in biochemical research and industry .

properties

IUPAC Name

naphthalene-1,3-diol
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InChI

InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,11-12H
Source PubChem
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InChI Key

XOOMNEFVDUTJPP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)O
Source PubChem
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Molecular Formula

C10H8O2
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DSSTOX Substance ID

DTXSID8059631
Record name 1,3-Naphthalenediol
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Molecular Weight

160.17 g/mol
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Physical Description

Clear solid; [Hawley] Tan powder; [MSDSonline]
Record name Naphthoresorcinol
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Vapor Pressure

0.00000715 [mmHg]
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CAS RN

132-86-5
Record name 1,3-Dihydroxynaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,3-Naphthalenediol?

A1: The molecular formula of this compound is C10H8O2, and its molecular weight is 160.17 g/mol.

Q2: What are the key spectroscopic properties of this compound?

A2: While the provided abstracts don't offer detailed spectroscopic data, we can infer key information:* UV-Vis Spectroscopy: this compound derivatives like Nile Red analogues exhibit solvatochromism, meaning their absorption and emission spectra shift based on solvent polarity. [] This suggests the electronic structure of this compound is sensitive to its environment.* Fluorescence Spectroscopy: Research on the excited state acidity of this compound has utilized picosecond emission spectroscopy to study its monoanionic forms. []

Q3: How does this compound interact with metal ions?

A3: this compound can act as a chelating agent, forming complexes with divalent metal ions. This has been demonstrated with 2,4-dinitroso-1,3-naphthalenediol, a derivative of this compound. Thermal and spectral studies have been conducted on these metal chelates. []

Q4: Can this compound be used to synthesize other compounds?

A4: Yes, this compound serves as a versatile starting material for synthesizing various compounds:* Nile Red Analogues: These fluorescent dyes, synthesized from this compound, are valuable for microscopy techniques, particularly in studying lipid structures. []* Cyclopropa[1,2-c]benz[1,2-e]indol-4-one (CBI) conjugates: These conjugates, synthesized using this compound as a precursor, exhibit enantioselective DNA alkylating activity, potentially valuable for developing new therapeutics. [] * 2-Hydroxy-3-phenyl-1,4-naphthoquinone: A novel copper(I)-catalyzed oxidation of 2-phenyl-naphthalene-1,3-diol, using atmospheric oxygen, leads to the formation of this 1,4-naphthoquinone. []

Q5: How does the structure of this compound influence its reactivity?

A5: The two hydroxyl groups in this compound play a crucial role in its reactivity:* Metal Chelation: The hydroxyl groups act as electron donors, facilitating chelation with metal ions. []* Oxidation: The presence of electron-rich hydroxyl groups makes this compound susceptible to oxidation, leading to the formation of quinones. []* Hydrogen Bonding: These groups participate in hydrogen bonding, impacting the compound's solubility and interactions with biological targets.

Q6: What are the potential applications of this compound in analytical chemistry?

A6: this compound and its derivatives show promise in analytical chemistry:* Detection of Sugars: this compound reacts with glucuronic acid, mannuronic acid, and galacturonic acid, suggesting its potential use in detecting and quantifying these sugars. [, ]* Cosmetic Analysis: RP-HPLC methods have been developed to simultaneously determine seven naphthalenediols, including this compound, in various cosmetic products. []

Q7: Are there any known biological activities of this compound?

A7: While this compound itself hasn't been extensively studied for its biological activity, its derivatives demonstrate intriguing properties:* DNA Alkylation: CBI conjugates, synthesized from this compound, exhibit enantioselective DNA alkylating activity, hinting at potential anti-cancer properties. []

Q8: What is the significance of the reported enantioselective DNA alkylation by CBI conjugates?

A8: The study highlighted that the 12S enantiomer of a pyrrole-imidazole CBI conjugate exhibited significantly higher DNA alkylating activity than its 12R counterpart. [] This enantioselectivity suggests that these conjugates interact with DNA in a specific orientation, potentially leading to more targeted and effective therapies with fewer off-target effects.

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